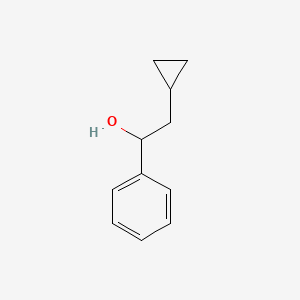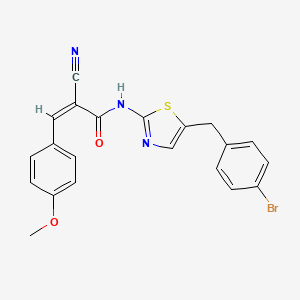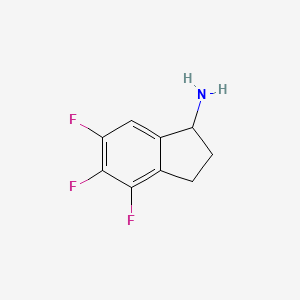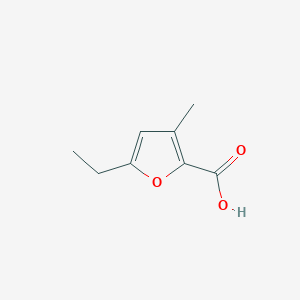![molecular formula C16H12N2S2 B2898170 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile CAS No. 2170737-24-1](/img/structure/B2898170.png)
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C16H12N2S2 and a molecular weight of 296.42 g/mol . This compound is characterized by the presence of a disulfide bond linking two phenyl rings, each substituted with a cyanomethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile typically involves the following steps :
Formation of 4’-cyanomethyl-1,1’-biphenyl: This intermediate is prepared by reacting benzoyl chloride with acetonitrile.
Disulfide Bond Formation: The intermediate is then reacted with a disulfide reagent under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using specialized equipment and conditions to ensure consistent quality.
化学反応の分析
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile undergoes various chemical reactions, including :
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing disulfide bonds.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: The compound is used in the production of dyes and coordination compounds.
作用機序
The mechanism by which 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile exerts its effects involves the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes . The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
類似化合物との比較
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile can be compared with other disulfide-containing compounds, such as :
4,4’-dithiodipyridine: Similar in having a disulfide bond but differs in the presence of pyridine rings instead of phenyl rings.
Bis(2-chloroethyl) disulfide: Contains a disulfide bond but has chloroethyl groups instead of cyanomethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
特性
IUPAC Name |
2-[4-[[4-(cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c17-11-9-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFJHDKAOBMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SSC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
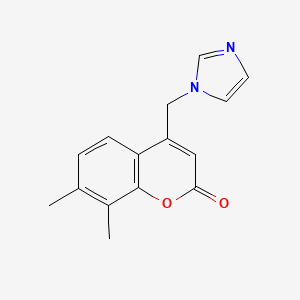
![3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)
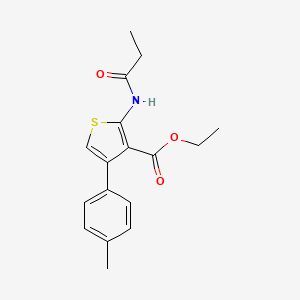
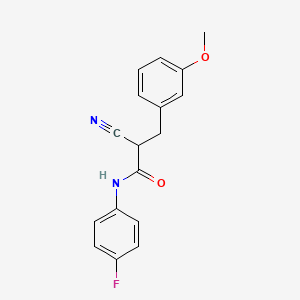
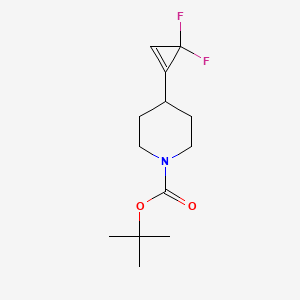
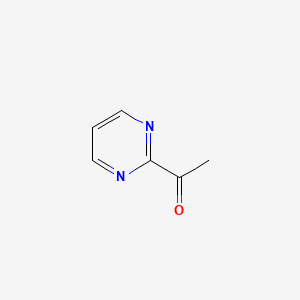
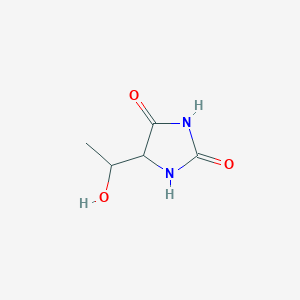
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2898101.png)
